1-(3-chlorophenyl)-1H-pyrrole-2-carbaldehyde 1-(3-chlorophenyl)-1H-pyrrole-2-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 86454-33-3
VCID: VC2427655
InChI: InChI=1S/C11H8ClNO/c12-9-3-1-4-10(7-9)13-6-2-5-11(13)8-14/h1-8H
SMILES: C1=CC(=CC(=C1)Cl)N2C=CC=C2C=O
Molecular Formula: C11H8ClNO
Molecular Weight: 205.64 g/mol

1-(3-chlorophenyl)-1H-pyrrole-2-carbaldehyde

CAS No.: 86454-33-3

Cat. No.: VC2427655

Molecular Formula: C11H8ClNO

Molecular Weight: 205.64 g/mol

* For research use only. Not for human or veterinary use.

1-(3-chlorophenyl)-1H-pyrrole-2-carbaldehyde - 86454-33-3

Specification

CAS No. 86454-33-3
Molecular Formula C11H8ClNO
Molecular Weight 205.64 g/mol
IUPAC Name 1-(3-chlorophenyl)pyrrole-2-carbaldehyde
Standard InChI InChI=1S/C11H8ClNO/c12-9-3-1-4-10(7-9)13-6-2-5-11(13)8-14/h1-8H
Standard InChI Key UOEPODIXYXIDCC-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)Cl)N2C=CC=C2C=O
Canonical SMILES C1=CC(=CC(=C1)Cl)N2C=CC=C2C=O

Introduction

CHEMICAL IDENTITY AND STRUCTURAL CHARACTERISTICS

Basic Information

1-(3-chlorophenyl)-1H-pyrrole-2-carbaldehyde (CAS: 86454-33-3) is classified as a substituted pyrrole derivative. Its structure consists of a five-membered pyrrole ring with an attached 3-chlorophenyl group at the nitrogen position and an aldehyde functional group at the 2-position of the pyrrole ring . This arrangement creates a unique electronic distribution that influences the compound's chemical behavior and reactivity patterns.

Identification Data

The compound possesses several identifiers and properties that facilitate its recognition in chemical databases and literature. These are summarized in the table below:

PropertyValueSource
CAS Number86454-33-3
Molecular FormulaC₁₁H₈ClNO
Molecular Weight205.64 g/mol
IUPAC Name1-(3-chlorophenyl)pyrrole-2-carbaldehyde
InChIInChI=1S/C11H8ClNO/c12-9-3-1-4-10(7-9)13-6-2-5-11(13)8-14/h1-8H
InChIKeyUOEPODIXYXIDCC-UHFFFAOYSA-N
SMILESC1=CC(=CC(=C1)Cl)N2C=CC=C2C=O

Synonyms

The compound is known by several synonyms in the chemical literature:

  • 1-(3-chlorophenyl)-1H-pyrrole-2-carbaldehyde

  • 1-(3-chlorophenyl)pyrrole-2-carbaldehyde

  • N-(3-chlorophenyl)pyrrole-2-carboxaldehyde

PHYSICOCHEMICAL PROPERTIES

Physical Constants

The physical properties of 1-(3-chlorophenyl)-1H-pyrrole-2-carbaldehyde determine its behavior in various experimental conditions and applications. The following table presents the known physical constants:

PropertyValueSource
Density1.2 g/cm³
Boiling Point348.2°C at 760 mmHg
Flash Point164.4°C
LogP2.94320
Polar Surface Area22.00000
Index of Refraction1.592
Exact Mass205.02900

The relatively high boiling point indicates strong intermolecular forces, likely due to π-π stacking interactions between aromatic rings. The moderate LogP value (2.94) suggests the compound has good lipophilicity, making it soluble in common organic solvents but having limited water solubility .

SYNTHESIS METHODS

Traditional Synthesis Route

The primary synthetic route for 1-(3-chlorophenyl)-1H-pyrrole-2-carbaldehyde involves the reaction between furfural (a readily available aldehyde derived from agricultural byproducts) and 3-chloroaniline. This synthesis has been documented to proceed with a moderate yield of approximately 41% .

The reaction conditions typically involve:

  • Treatment with hydrogen chloride in ethanol

  • Heating for approximately 5 hours

This synthetic methodology was reported by Pina et al. in their publication in Chemistry of Heterocyclic Compounds (1989), where they described the preparation and characterization of this compound .

Mechanism Insights

While the exact mechanism for this specific compound isn't fully detailed in the search results, insights can be drawn from the general formation of pyrrole-2-carboxaldehydes. The proposed mechanism typically involves:

  • Initial formation of an imine intermediate between the aldehyde and amine components

  • Subsequent rearrangement and cyclization to form the pyrrole ring

  • Preservation or introduction of the aldehyde functionality

The reaction pathway may involve the formation of key intermediates such as 3-deoxy-d-glucose derivatives, enamino diketones, and dihydropyrroles that undergo aromatization to yield the final pyrrole product .

RELATED COMPOUNDS AND STRUCTURAL ANALOGS

Structural Isomers

A notable structural isomer of the target compound is 1-(2-chlorophenyl)-1H-pyrrole-2-carbaldehyde (CAS: 124695-22-3), which differs only in the position of the chlorine atom on the phenyl ring (ortho instead of meta position) . This positional isomer would be expected to have different electronic and steric properties due to the proximity of the chlorine to the pyrrole ring.

Substituted Derivatives

Several structurally related compounds with additional substituents have been identified:

CompoundMolecular FormulaMolecular Weight (g/mol)CAS NumberSource
1-(3-Chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehydeC₁₃H₁₂ClNO233.69882932
1-(3-chlorophenyl)-2,4,5-trimethyl-1H-pyrrole-3-carbaldehydeC₁₄H₁₄ClNO247.721087611-35-5

These derivatives feature additional methyl substituents on the pyrrole ring and, in some cases, the repositioning of the aldehyde group from the 2-position to the 3-position of the pyrrole ring . The additional methyl groups likely influence the electronic properties of the pyrrole ring, potentially affecting reactivity patterns and applications.

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